4-Bromo-2-tert-butyl-6-nitrophenol
Overview
Description
4-Bromo-2-tert-butyl-6-nitrophenol is an organic compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol . It is characterized by the presence of a bromine atom, a tert-butyl group, and a nitro group attached to a phenol ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-6-nitrophenol typically involves the bromination of 2-tert-butyl-6-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring . The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, reaction time, and the concentration of reactants to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 4-amino-2-tert-butyl-6-nitrophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-Bromo-2-tert-butyl-6-nitrophenol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the tert-butyl group.
4-Bromo-2,6-di-tert-butylphenol: Contains two tert-butyl groups instead of one.
4-Bromo-2-nitrotoluene: Similar structure but with a methyl group instead of a phenol group
Uniqueness
4-Bromo-2-tert-butyl-6-nitrophenol is unique due to the combination of its bromine, tert-butyl, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
4-bromo-2-tert-butyl-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)7-4-6(11)5-8(9(7)13)12(14)15/h4-5,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYZKUXNIXAGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150313-84-1 | |
Record name | 4-bromo-2-tert-butyl-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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